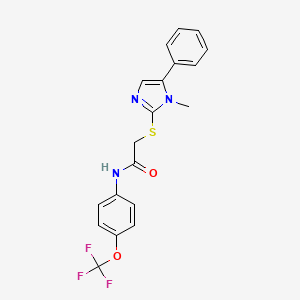
2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C12H12N2O2S . It has a molecular weight of 248.3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1H-imidazol ring attached to a phenyl group at the 5th position and a methyl group at the 1st position. This imidazole ring is also attached to a thioacetic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Applications
Derivatives of imidazole have been synthesized and evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria. Some derivatives showed appreciable antibacterial activity and were also evaluated against resistant bacterial strains such as Extended-spectrum beta-lactamases (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA) (Daraji et al., 2021). Furthermore, another study synthesized benzimidazole derivatives starting from a common intermediate, demonstrating significant antibacterial activity (Ramalingam et al., 2019).
Antifungal Applications
A series of imidazole derivatives was designed and synthesized, targeting drug-resistant fungal infections. These compounds were tested against various fungal strains, revealing some derivatives with significant activity against Candida albicans and Candida krusei. Molecular docking studies indicated the potential mode of action of these compounds (Altındağ et al., 2017).
Anticancer Applications
Research into imidazole derivatives has also extended into the exploration of anticancer properties. One study synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity against human lung adenocarcinoma cells, revealing a compound with high selectivity and inducing apoptosis in cancer cells (Evren et al., 2019).
Antioxidant and Coordination Complex Applications
In addition to antimicrobial and anticancer activities, some imidazole derivatives have been studied for their antioxidant activity and as coordination complexes for potential therapeutic applications. For instance, pyrazole-acetamide derivatives were synthesized and characterized, showing significant antioxidant activity (Chkirate et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-methyl-5-phenylimidazol-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-25-16(13-5-3-2-4-6-13)11-23-18(25)28-12-17(26)24-14-7-9-15(10-8-14)27-19(20,21)22/h2-11H,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAJSWKHXHGQCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2687271.png)
![2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide](/img/structure/B2687272.png)
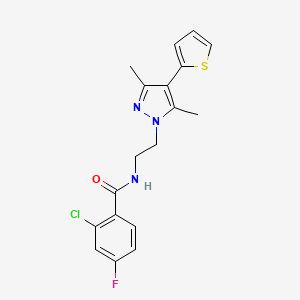
![N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2687275.png)
![3,3-Difluoro-1,8-diazaspiro[3.5]nonane;dihydrochloride](/img/structure/B2687277.png)
![2-(2-Chloroethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2687281.png)

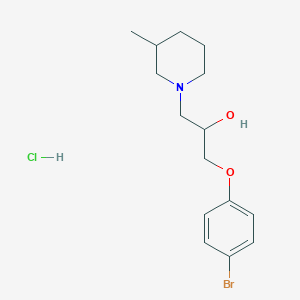
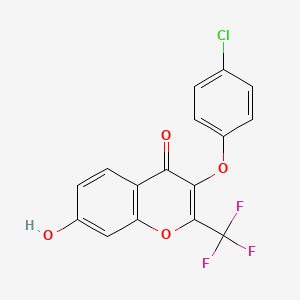
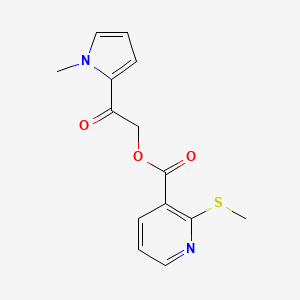
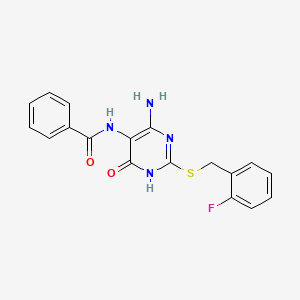
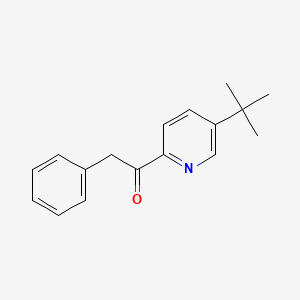
![4-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2687292.png)
![1-(3,4-Dihydroxyphenyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B2687293.png)